Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
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Overview
Description
Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction conditions generally include heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation allows for efficient and rapid synthesis, making it suitable for large-scale production. The process involves the careful control of temperature and reaction time to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Studied for its antimicrobial and anti-inflammatory activities
Uniqueness: Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is unique due to its specific structural features and the resulting chemical reactivity
Biological Activity
Methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a triazole ring fused with a pyridine structure. Its molecular formula is C8H7N3O2, and it is known for its ability to interact with various biological targets. The compound has been synthesized using eco-friendly methods that involve microwave irradiation, yielding high purity and efficiency in production .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have shown its effectiveness against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. A study demonstrated that derivatives of triazolo[4,3-a]pyridine exhibited potent antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. Notably, some derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating strong potential for use in cancer therapies .
The biological effects of this compound are attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. This compound may act as an inhibitor of kinases or other signaling molecules, modulating processes such as cell proliferation and apoptosis .
Comparative Analysis with Related Compounds
Compound | Biological Activity | IC50 (μM) |
---|---|---|
This compound | Antitumor (MDA-MB-231) | 17.83 |
1,2,4-Triazolo[4,3-a]quinoxaline | Antiviral and antimicrobial | Not specified |
1,2,4-Triazolo[4,3-a]pyrazine | Anticancer | Not specified |
This table highlights the comparative efficacy of this compound against other similar compounds known for their biological activities.
Study on Antitumor Activity
In a recent study published in 2023, a series of triazolo derivatives were synthesized and tested for their antitumor properties. Among these compounds, this compound derivatives displayed promising results against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability and determined that certain derivatives had superior activity compared to established chemotherapeutics like Cisplatin .
Mechanistic Insights
Another research effort focused on elucidating the mechanism of action of triazolo compounds. It was found that these compounds could significantly inhibit angiogenesis markers such as VEGF and MMP-9 in breast cancer cells. This suggests a dual mechanism where they not only target tumor cells directly but also disrupt the tumor microenvironment essential for cancer progression .
Properties
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7-10-9-5-11(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSRHXLWWRTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NN=CN21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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